REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([S:10](F)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C1COCC1>[C:1]([C:4]1[CH:5]=[C:6]([S:10]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
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20.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)F
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Name
|
|
Quantity
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29 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The solvent is removed
|
Type
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DISSOLUTION
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Details
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the residue dissolved in CH2C2, and solution
|
Type
|
WASH
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Details
|
washed with H20 and 2N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from CH2Cl2 -hexane
|
Type
|
CUSTOM
|
Details
|
to give 25.2 g (93%) of light yellow crystals, m.p. 144°-147° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |